molecular formula C10H12FNO2 B14917631 Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate

Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate

Cat. No.: B14917631
M. Wt: 197.21 g/mol
InChI Key: RCRWWNFMHGPWIH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate is an organic compound with a complex structure that includes a fluorinated aromatic ring, an aminomethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate typically involves multiple steps. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(aminomethyl)phenyl)acetate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its reactivity and solubility.

Uniqueness

The presence of the fluorine atom in Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate distinguishes it from other similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-3-fluorophenyl]acetate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5-6,12H2,1H3

InChI Key

RCRWWNFMHGPWIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)CN)F

Origin of Product

United States

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